molecular formula C11H10N2O2 B3331878 1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 86215-68-1

1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B3331878
CAS No.: 86215-68-1
M. Wt: 202.21 g/mol
InChI Key: SGGCPUGLXWOPAP-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound featuring a fused azabicyclo[3.1.0]hexane core substituted with a 4-aminophenyl group at the 1-position. This structure replaces the piperidine-2,6-dione ring of aminoglutethimide (AG), a first-generation aromatase inhibitor used in treating hormone-dependent cancers like breast cancer .

Mechanism and Applications:
The compound inhibits human placental aromatase, a cytochrome P450 enzyme responsible for converting androgens to estrogens. Its improved potency and selectivity over AG make it a promising candidate for endocrine therapy. Studies highlight its ability to bind aromatase in a manner similar to AG, as evidenced by type II difference spectra, but with enhanced inhibitory activity (Ki = 1.2 µM vs. AG’s 1.8 µM) .

Properties

IUPAC Name

1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-7-3-1-6(2-4-7)11-5-8(11)9(14)13-10(11)15/h1-4,8H,5,12H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGCPUGLXWOPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves the condensation of 2-chloropropanoic acid with ethyl methacrylate using lithium diisopropylamide (LDA) dissolved in hexane and tetrahydrofuran (THF) at -80°C. The resulting intermediate is then treated with acetyl chloride

Biological Activity

1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, also known by its CAS number 86215-68-1, is a compound of significant interest due to its potential biological activities. This article examines the biological properties of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N2O2, with a molecular weight of 202.21 g/mol. The structure features a bicyclic framework that is crucial for its biological activity.

Research indicates that this compound exhibits aromatase inhibitory activity . Aromatase is an enzyme involved in the biosynthesis of estrogens from androgens, and its inhibition can have implications in conditions like breast cancer and hormone-sensitive disorders .

Case Studies and Research Findings

  • Aromatase Inhibition : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising aromatase inhibitory effects in vitro. The most potent compounds exhibited IC50 values in the low micromolar range, suggesting significant potential for therapeutic applications against estrogen-dependent cancers .
  • Anticancer Activity : In vivo studies have shown that this compound can reduce tumor growth in models of breast cancer by modulating estrogen levels through aromatase inhibition .
  • Neuroprotective Effects : Preliminary research indicates that the compound may also possess neuroprotective properties, potentially linked to its structural similarity to other neuroactive compounds. Further studies are needed to elucidate these effects.

Data Table: Biological Activity Overview

Activity Mechanism IC50 Value Study Reference
Aromatase InhibitionEnzyme inhibitionLow micromolar range
Anticancer ActivityTumor growth reductionNot specified
Neuroprotective EffectsPotential modulation of neurochemistryNot specifiedPreliminary findings

Comparison with Similar Compounds

Research and Clinical Implications

  • Preclinical Data: Substituted derivatives (e.g., 9e, 1h) exhibit nanomolar Ki values, surpassing AG’s efficacy .
  • Limitations : Most studies are in vitro; in vivo efficacy and toxicity profiles remain underexplored.

Q & A

Q. What are the primary synthetic routes for 1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione?

The compound is synthesized via a multi-step approach:

Core Structure Formation : Cyclopropane ring construction via cyclization of substituted cyclopropanedicarboximides (e.g., 1,2-cyclopropanedicarboxylic acid derivatives).

Functionalization : Introduction of the 4-aminophenyl group via nucleophilic substitution or coupling reactions.

Reduction and Purification : Use of aluminum hydride reducing agents (e.g., sodium bis(2-methoxyethoxy)aluminum hydride) in ether solvents to stabilize intermediates, followed by recrystallization for purity .

Q. Key Methodological Considerations :

  • Solvent Selection : Ethers (THF, diethyl ether) are preferred for hydride reductions to avoid side reactions.
  • Temperature Control : Reactions often require cooling (0°C) to prevent thermal decomposition of intermediates .

Q. How is the structural conformation of this compound validated in research settings?

  • X-ray Crystallography : Used to confirm the bicyclo[3.1.0]hexane core and substituent stereochemistry. Absolute configurations (e.g., 1R,5S enantiomers) are resolved via single-crystal analysis .
  • Spectroscopic Techniques :
    • NMR : 1^1H and 13^13C NMR identify proton environments and carbon hybridization (e.g., cyclopropane carbons at δ ~1.5–2.5 ppm).
    • IR : Stretching frequencies for amide carbonyls (~1700–1750 cm1^{-1}) and aromatic C-N bonds (~1250 cm1^{-1}) .

Advanced Research Questions

Q. How do alkyl substituents (e.g., butyl, pentyl) on the azabicyclo core enhance aromatase inhibition?

  • Structure-Activity Relationship (SAR) :

    SubstituentKiK_i (nM)Selectivity (Aromatase vs. CSCC)
    None (9a)1,200High
    Butyl (9e)15>100-fold
    Pentyl (9f)20>100-fold
    • Mechanistic Insight : Hydrophobic alkyl chains improve binding to aromatase’s active site via van der Waals interactions. Type II difference spectra confirm direct enzyme binding, mimicking aminoglutethimide’s mechanism but with higher specificity .

Q. Experimental Design :

  • In Vitro Assays : Human placental microsomes are used to measure KiK_i values via competitive inhibition kinetics.
  • Spectrophotometry : Type II difference spectra (λ = 420–450 nm) validate ligand-induced cytochrome P450 conformational changes .

Q. What strategies resolve enantiomer-specific activity in this compound?

  • Chiral Synthesis :
    • Catalytic Asymmetric Cyclopropanation : Pd(0) catalysts with diazaphospholane ligands achieve >90% enantiomeric excess (ee) in cyclopropane ring formation .
    • Enzymatic Resolution : Lipases or esterases separate enantiomers via selective hydrolysis of ester intermediates .
  • Biological Relevance : The 1R-(+)-enantiomer exhibits 140-fold higher aromatase inhibition than the 1S-(-)-form, attributed to steric compatibility with the enzyme’s hydrophobic pocket .

Q. How do researchers address contradictory data in inhibition assays across studies?

  • Case Example : Discrepancies in KiK_i values (e.g., 20 nM vs. 1.2 µM) may arise from:
    • Enzyme Source Variability : Placental vs. recombinant aromatase isoforms.
    • Assay Conditions : Differences in cofactor (NADPH) concentration or pre-incubation times.
  • Resolution : Normalize data using aminoglutethimide as an internal control and validate via orthogonal methods (e.g., radiolabeled substrate conversion assays) .

Methodological Challenges and Solutions

Q. What are the pitfalls in synthesizing N-substituted derivatives, and how are they mitigated?

  • Challenge : N-Alkylation often leads to ring-opening due to strain in the bicyclo core.
  • Solutions :
    • Use bulky alkylating agents (e.g., cyclohexylmethyl) to reduce steric clash.
    • Employ low-temperature (<-20°C) lithiation to stabilize intermediates .

Q. How is metabolic stability assessed for preclinical development?

  • In Vitro Models :
    • Liver Microsomes : Incubate with NADPH to measure half-life (t1/2t_{1/2}).
    • CYP450 Inhibition Screening : Identify off-target effects using isoform-specific substrates (e.g., CYP19 for aromatase) .

Tables for Quick Reference

Table 1 : Comparative Aromatase Inhibition Data

CompoundKiK_i (nM)Selectivity Ratio (Aromatase/CSCC)Reference
Aminoglutethimide (AG)180,0001:1
1-(4-Aminophenyl)-9a1,200>100
Butyl-substituted 9e15>100

Table 2 : Synthetic Methods and Yields

StepReagents/ConditionsYield (%)Reference
CyclopropanationCuBr/PhIO2_2, THF, 0°C85
N-AlkylationNaH, alkyl bromide, DMF70
Enantiomer ResolutionChiral HPLC, hexane/isopropanol95% ee

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 2
1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

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